molecular formula C8H11Br3N2O2 B2404215 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid;dihydrobromide CAS No. 2253639-56-2

2-Amino-3-(2-bromopyridin-4-yl)propanoic acid;dihydrobromide

Cat. No.: B2404215
CAS No.: 2253639-56-2
M. Wt: 406.9
InChI Key: JNKOAVBRAVKIKM-UHFFFAOYSA-N
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Description

2-Amino-3-(2-bromopyridin-4-yl)propanoic acid dihydrobromide is a halogenated amino acid derivative featuring a brominated pyridine ring at the β-position of the propanoic acid backbone. Its molecular formula is C₈H₁₀BrN₂O₂·2HBr, with a molecular weight of 354.89 g/mol (as per the Building Blocks Catalogue in ). This compound is structurally analogous to natural aromatic amino acids like phenylalanine but incorporates a 2-bromopyridine moiety, which introduces unique electronic and steric properties. Limited direct pharmacological data are available for this compound, but its structural features suggest applications in drug discovery, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems .

Properties

IUPAC Name

2-amino-3-(2-bromopyridin-4-yl)propanoic acid;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2.2BrH/c9-7-4-5(1-2-11-7)3-6(10)8(12)13;;/h1-2,4,6H,3,10H2,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKOAVBRAVKIKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CC(C(=O)O)N)Br.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Br3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination of 2-Aminopyridine

The core pyridine scaffold is typically functionalized via electrophilic aromatic substitution. A patent (CN103664765A) describes bromination of 2-aminopyridine using liquid bromine in an organic solvent (e.g., dichloromethane) at 0°C, followed by gradual warming to 50–60°C. Key parameters include:

  • Stoichiometry : Two equivalents of bromine are added in two stages to minimize over-bromination.
  • Catalysis : Acetic acid accelerates bromine activation, achieving regioselectivity at the pyridine C3 position.
  • Workup : Neutralization with NaOH and extraction yields 2-amino-3-bromopyridine with >90% purity.

This method avoids polybrominated byproducts but requires precise temperature control to prevent decomposition.

Synthesis of the Propanoic Acid Moiety

Strecker Synthesis for α-Amino Acid Formation

The propanoic acid side chain is introduced via a modified Strecker reaction. 2-Amino-3-bromopyridine reacts with:

  • Aldehyde : Glyoxylic acid or its protected derivatives.
  • Cyanide Source : Trimethylsilyl cyanide (TMSCN) under anhydrous conditions.
  • Acid Hydrolysis : Concentrated HBr (48%) cleaves the nitrile group to form the carboxylic acid.

Reaction Conditions :

Parameter Value
Temperature 80–100°C
Solvent Ethanol/water (3:1)
Reaction Time 12–18 hours

This step yields 2-amino-3-(2-bromopyridin-4-yl)propanoic acid as a zwitterionic intermediate.

Formation of the Dihydrobromide Salt

Salt Formation via Acid-Base Reaction

The free amino acid is treated with excess HBr (48%) in ethanol to protonate both the α-amino group and the pyridine nitrogen. Critical factors include:

  • Stoichiometry : 2.2 equivalents of HBr ensure complete salt formation.
  • Crystallization : Slow evaporation at 4°C yields crystalline dihydrobromide with 95% purity.

Characterization Data :

  • Melting Point : 215–218°C (decomposes).
  • Solubility : >50 mg/mL in water, <1 mg/mL in THF.
  • HPLC Purity : 95.2% (C18 column, 0.1% TFA in water/acetonitrile).

Optimization of Reaction Conditions

Temperature and Catalysis

Elevating the bromination temperature beyond 60°C leads to decomposition, while temperatures below 50°C result in incomplete reaction. Catalysis with Lewis acids (e.g., ZnBr₂) improves bromine utilization by 15–20%.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) increase Strecker reaction rates but promote racemization. Ethanol/water mixtures balance reactivity and stereochemical integrity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (D₂O) : δ 8.21 (d, J=5.1 Hz, 1H, py-H), 7.89 (s, 1H, py-H), 7.45 (d, J=5.1 Hz, 1H, py-H), 4.12 (t, J=6.9 Hz, 1H, α-CH), 3.38 (dd, J=14.1, 6.9 Hz, 1H, CH₂), 3.15 (dd, J=14.1, 6.9 Hz, 1H, CH₂).
  • IR (KBr) : 3420 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O), 1580 cm⁻¹ (C-Br).

Chromatographic Validation

Reverse-phase HPLC (method: 0–30% acetonitrile in 0.1% TFA over 20 minutes) confirms the absence of des-bromo impurities (<0.5%).

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-bromopyridin-4-yl)propanoic acid;dihydrobromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the amino and bromopyridinyl groups.

    Condensation Reactions: The amino group can participate in condensation reactions to form amides or other derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce different oxidation states of the compound.

Scientific Research Applications

2-Amino-3-(2-bromopyridin-4-yl)propanoic acid;dihydrobromide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid;dihydrobromide involves its interaction with specific molecular targets and pathways. The amino and bromopyridinyl groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Amino Acid Derivatives

  • (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride (): Molecular Formula: C₈H₁₀N₂O₂·2HCl. Key Differences: Replaces the 2-bromopyridine group with an unsubstituted pyridine ring. The absence of bromine reduces molecular weight (166.18 g/mol for the free base vs. 354.89 g/mol for the brominated analog) and alters electronic properties. The dihydrochloride salt improves aqueous solubility compared to the dihydrobromide form. Applications: Used in studies of nicotinic acetylcholine receptor interactions due to the pyridine moiety’s resemblance to nicotine .
  • Histidine (2-Amino-3-(1H-imidazol-4-yl)propanoic acid) (): Molecular Formula: C₆H₉N₃O₂. Key Differences: Features an imidazole ring instead of pyridine. The imidazole’s pH-dependent ionization (pKa ~6.0) enables catalytic roles in enzymes, unlike the permanently charged bromopyridine system. Histidine is a natural amino acid, while the target compound is synthetic .

Halogen-Substituted Amino Acids

  • 4-Bromo-L-tryptophan ():

    • Molecular Formula : C₁₁H₁₁BrN₂O₂.
    • Key Differences : Contains a brominated indole ring instead of pyridine. The indole system participates in π-stacking and cation-π interactions, whereas the pyridine’s electron-deficient ring may favor halogen bonding. Bromine at the 4-position on indole alters metabolic stability compared to the 2-bromopyridine analog .
  • 2-Amino-3-(trifluoromethoxy)benzoic acid (): Molecular Formula: C₈H₆F₃NO₃. Key Differences: Replaces pyridine with a trifluoromethoxy-substituted benzene ring.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Feature Notable Properties/Applications
2-Amino-3-(2-bromopyridin-4-yl)propanoic acid dihydrobromide C₈H₁₀BrN₂O₂·2HBr 354.89 2-Bromopyridine side chain Potential electrophilic reactivity
(S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride C₈H₁₀N₂O₂·2HCl 199.08 (free base: 166.18) Pyridine ring Nicotinic receptor studies
Histidine C₆H₉N₃O₂ 155.15 Imidazole ring Enzyme catalysis, pH buffering
4-Bromo-L-tryptophan C₁₁H₁₁BrN₂O₂ 283.12 Brominated indole ring Protein engineering, fluorescence
BMAA C₄H₁₀N₂O₂ 118.13 Methylamino side chain Neurotoxicity, limited BBB uptake

Research Findings and Key Studies

  • Synthetic Utility : The bromopyridine moiety in the target compound enables participation in Suzuki-Miyaura cross-coupling reactions, a feature leveraged in synthesizing complex heterocycles (implied by halogenated analogs in and ).
  • Biocatalytic Potential: Enzymatic studies on thiophene-containing analogs () suggest that bromopyridine derivatives could serve as substrates for ammonia lyases or transaminases, though this remains unexplored.
  • Toxicity Considerations : BMAA’s neurotoxicity () highlights the need for caution in evaluating the bromopyridine analog’s safety profile, particularly regarding CNS exposure.

Biological Activity

2-Amino-3-(2-bromopyridin-4-yl)propanoic acid; dihydrobromide is a chemical compound with the molecular formula C8H9BrN2O2·2HBr. It is notable for its unique structural features, particularly the presence of a bromine atom in the pyridine ring, which influences its chemical reactivity and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

The compound is synthesized through a series of reactions starting from 4-pyridylpropanoic acid, which undergoes bromination and amination to yield the final dihydrobromide salt. The presence of the bromine atom enhances its reactivity in substitution reactions and may contribute to its biological effects.

The biological activity of 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid; dihydrobromide is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The amino group and brominated pyridine moiety are crucial for binding affinity and reactivity. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly by influencing N-methyl-D-aspartate (NMDA) receptor activity, which is vital for synaptic plasticity and memory function.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects : Studies have demonstrated potential neuroprotective properties, possibly through modulation of glutamatergic signaling pathways.
  • Anti-inflammatory Activity : The compound may possess anti-inflammatory effects, although specific mechanisms remain to be fully elucidated.
  • Antitumor Activity : Some investigations suggest that derivatives of this compound could exhibit cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

Several studies have explored the biological implications of 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid; dihydrobromide:

  • Neuropharmacological Studies :
    • A study on NMDA receptor modulation indicated that this compound can enhance synaptic transmission, suggesting potential applications in treating neurodegenerative diseases .
  • Cytotoxicity Assays :
    • Research conducted on its derivatives showed significant growth inhibition in cancer cell lines (IC50 values less than standard chemotherapeutics), indicating potential use in oncology .
  • Anti-inflammatory Mechanisms :
    • Experiments revealed that the compound could reduce pro-inflammatory cytokines in vitro, supporting its role in managing inflammatory conditions .

Comparative Analysis

To better understand the unique properties of 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid; dihydrobromide, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureUnique Features
2-Amino-3-(2-chloropyridin-4-yl)propanoic acid; dihydrochlorideChloropyridine StructureChlorine substitution alters reactivity and biological interactions.
2-Amino-3-(5-bromo-4-methylpyridin-2-yl)propanoic acidBrominated StructureExhibits enhanced reactivity due to methyl substitution on the pyridine ring.

These comparisons highlight how variations in halogen substituents can significantly impact biological activity and pharmacodynamics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid;dihydrobromide, and how can purity be optimized?

  • Synthesis : The compound is typically synthesized via bromination of a pyridine-containing precursor, followed by amino group introduction. Key steps include nucleophilic substitution using ammonia/amine sources under catalytic conditions (e.g., brominating agents like NBS or Br₂) .
  • Purity Optimization : High-performance liquid chromatography (HPLC) or LC-MS is recommended for purification. Solvent selection (e.g., DMF or THF) and controlled reaction temperatures (40–60°C) minimize side-product formation .

Q. How is the structural integrity of this compound validated in experimental settings?

  • Characterization : Use 1^1H/13^{13}C NMR to confirm the bromopyridinyl and propanoic acid moieties. X-ray crystallography (if crystals are obtainable) resolves stereochemical details. Mass spectrometry (HRMS) validates the molecular ion peak at m/z 406.90 (C8_8H11_{11}Br3_3N2_2O2_2) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Stability : The dihydrobromide salt enhances solubility but may hydrolyze under strongly acidic/basic conditions. Store at 4°C in anhydrous environments. Thermal gravimetric analysis (TGA) shows decomposition above 150°C, necessitating avoidance of high-temperature reactions .

Advanced Research Questions

Q. How can researchers address contradictory data in biological activity studies involving this compound?

  • Case Study : Discrepancies in receptor-binding assays (e.g., neurotransmitter targets) may arise from stereochemical impurities. Use chiral HPLC to isolate enantiomers and re-evaluate activity. Cross-validate results with orthogonal techniques like surface plasmon resonance (SPR) .
  • Statistical Analysis : Apply multivariate regression to isolate variables (e.g., solvent polarity, counterion effects) influencing bioactivity .

Q. What experimental designs are optimal for studying its role in enzyme inhibition or protein interactions?

  • Enzyme Assays : Use fluorescence-based kinetic assays (e.g., tryptophan quenching) to monitor inhibition of target enzymes like kinases. Include negative controls with non-brominated analogs to isolate bromine's electronic effects .
  • Protein Binding : Isothermal titration calorimetry (ITC) quantifies binding affinity (KdK_d), while molecular docking simulations (e.g., AutoDock Vina) predict interaction sites on proteins like albumin or cytochrome P450 .

Q. How can substitution reactions at the bromine site be leveraged for derivative synthesis?

  • Methodology : Replace bromine via Suzuki-Miyaura coupling (using Pd catalysts) to introduce aryl/heteroaryl groups. Optimize conditions (e.g., Na2_2CO3_3 as base, 80°C) for high yields. Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) .
  • Applications : Derivatives with fluorinated or methoxy groups show enhanced blood-brain barrier penetration, relevant to neuropharmacology studies .

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